1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol
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Overview
Description
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol is an organic compound characterized by the presence of dichlorophenyl and trifluoroethane groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol typically involves the reaction of 2,4-dichlorophenyl compounds with trifluoroethane derivatives under controlled conditions. One common method includes the use of halogenated intermediates and subsequent reduction or substitution reactions to introduce the trifluoroethane moiety .
Industrial Production Methods
Industrial production of this compound often employs continuous flow microreactor systems, which enhance reaction efficiency and yield. These systems allow for precise control over reaction parameters such as temperature, pressure, and residence time, leading to higher yields and reduced waste .
Chemical Reactions Analysis
Types of Reactions
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: Halogen atoms in the compound can be substituted with other functional groups, such as hydroxyl or amino groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents to facilitate the reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic molecules.
Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.
Industry: The compound is utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of 1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can modulate the activity of these targets, leading to various biological effects. The pathways involved may include oxidative stress responses, signal transduction, and metabolic regulation .
Comparison with Similar Compounds
Similar Compounds
2,4-Dichlorophenoxyacetic acid: An herbicide with similar structural features but different applications.
2,4-Dichloroacetophenone: A compound used in organic synthesis with comparable chemical properties.
Uniqueness
1-(2,4-Dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol is unique due to its trifluoroethane group, which imparts distinct chemical reactivity and stability. This makes it valuable for specific applications where other similar compounds may not be suitable .
Properties
Molecular Formula |
C8H5Cl2F3O2 |
---|---|
Molecular Weight |
261.02 g/mol |
IUPAC Name |
1-(2,4-dichlorophenyl)-2,2,2-trifluoroethane-1,1-diol |
InChI |
InChI=1S/C8H5Cl2F3O2/c9-4-1-2-5(6(10)3-4)7(14,15)8(11,12)13/h1-3,14-15H |
InChI Key |
DRPOVZVKKVQQNZ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Cl)Cl)C(C(F)(F)F)(O)O |
Origin of Product |
United States |
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